N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide
Description
Properties
IUPAC Name |
N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17-12-7-13-19(17)14-20(16-10-5-2-6-11-16)18(22)15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNCJNYRSOCBNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815888 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide typically involves the reaction of 2-oxopyrrolidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidinones or benzamides.
Scientific Research Applications
Structural Characteristics
N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide features a pyrrolidinone ring , a phenyl group , and a benzamide moiety . This specific arrangement contributes to its interaction with various biological targets, enhancing its potential as a therapeutic agent.
Medicinal Chemistry
The compound is primarily investigated for its therapeutic potential. Its structure allows it to interact with various enzymes and receptors, making it a candidate for drug development targeting diseases such as cancer and inflammation.
Potential Mechanisms of Action:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical biochemical pathways, potentially reducing tumor proliferation.
- Receptor Modulation: It can bind to receptors that influence cell survival and migration, affecting processes related to cancer metastasis.
Biological Studies
Research has focused on the biological activity of this compound, particularly its effects on cellular functions.
Case Studies:
- Anticancer Activity: In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including:
Cell Line IC50 (µM) Reference MCF7 (Breast) 12.5 A549 (Lung) 15.0
These findings suggest that the compound may serve as a lead for developing new anticancer drugs.
Industrial Applications
In the chemical industry, this compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further modifications that can lead to the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Piracetam: A nootropic compound with a similar pyrrolidinone structure.
Aniracetam: Another nootropic with a modified pyrrolidinone ring.
Phenylpiracetam: A derivative of piracetam with additional phenyl groups.
Uniqueness
N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide is unique due to its specific combination of a pyrrolidinone ring and a benzamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide is a synthetic organic compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidinone ring attached to a benzamide structure. The molecular formula is with a molecular weight of approximately 270.33 g/mol. The unique combination of functional groups in this compound enhances its interaction with biological targets, making it a subject of various pharmacological studies.
The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may act as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways within cells. Its structural characteristics suggest potential interactions with specific enzymes and receptors, which could lead to modulation of cellular processes.
Biological Activity
Research indicates that compounds within the benzamide class, including this compound, exhibit diverse biological activities:
- Enzyme Inhibition : The compound may exert inhibitory effects on specific enzymes, potentially impacting metabolic pathways.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways involved in disease processes.
- Therapeutic Applications : Preliminary studies suggest potential applications in treating conditions such as neurodegenerative diseases and metabolic disorders due to its ability to modulate enzyme activity.
In Vitro Studies
In vitro studies have demonstrated that this compound can interact with biological macromolecules, influencing their activity. For instance, studies have shown that the compound can bind to certain enzymes, altering their function and affecting downstream signaling pathways.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective properties of similar benzamide derivatives, revealing that they could reduce oxidative stress in neuronal cells. While specific data on this compound is limited, these findings suggest a potential for neuroprotective applications .
- Cancer Research : Another case study focused on benzamide derivatives as potential cancer therapeutics. The findings indicated that these compounds could inhibit tumor growth by targeting specific kinases involved in cell proliferation. This compound's structural similarities may position it as a candidate for further investigation in oncology .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide?
- The synthesis typically involves a multi-step process:
Formation of the benzamide core : Reacting substituted benzoic acids (e.g., 3-methoxybenzoic acid) with amines (e.g., N-phenylamine) under dehydrating conditions using coupling agents like DCC (dicyclohexylcarbodiimide) .
Introduction of the pyrrolidinone moiety : A nucleophilic substitution or reductive amination step attaches the 2-oxopyrrolidin-1-ylmethyl group to the benzamide core. Optimized reaction conditions (e.g., THF as solvent, room temperature) improve yield .
- Characterization via -NMR and -NMR confirms regioselectivity, while X-ray crystallography (using SHELX or WinGX) verifies stereochemistry .
Q. Which characterization techniques are critical for structural validation?
- Spectroscopic methods :
- -NMR (400 MHz, CDCl) identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, pyrrolidinone protons at δ 2.5–3.5 ppm) .
- IR spectroscopy detects carbonyl stretches (C=O at ~1680 cm) and amide bonds (N–H at ~3300 cm) .
Q. What biological activities are reported for this compound?
- Anticancer potential : Similar benzamide derivatives induce apoptosis in HeLa and MCF-7 cell lines via caspase-3 activation. IC values are compared using MTT assays .
- Enzyme modulation : The pyrrolidinone group may interact with Bcl-2 family proteins or kinases, as shown in molecular docking studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps, while THF minimizes side reactions .
- Catalyst screening : Pd/C or Ni catalysts improve reductive amination efficiency. Kinetic studies (e.g., monitoring via TLC) identify optimal reaction times .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes byproducts. Purity >95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How does the pyrrolidinone moiety influence bioactivity compared to analogs?
- Structural comparisons :
- Analogs lacking the pyrrolidinone group (e.g., 3-methoxy-N-(2-methoxyphenyl)benzamide) show reduced binding affinity to Bcl-2 proteins, as determined by surface plasmon resonance (SPR) .
- The pyrrolidinone’s lactam ring enhances solubility (logP ~2.1 vs. ~3.5 for non-pyrrolidinone analogs) and metabolic stability in microsomal assays .
Q. How can contradictions in reported biological data be resolved?
- Comparative assays : Replicate studies using standardized protocols (e.g., fixed cell lines, identical assay durations) to minimize variability .
- Structural analysis : X-ray crystallography or DFT calculations (Gaussian 09, B3LYP/6-31G*) identify conformational differences in active vs. inactive analogs .
Q. What computational methods predict target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with proteins (e.g., Bcl-2, PDB ID: 4AQ3). Scoring functions (e.g., MM-GBSA) rank affinity .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD and hydrogen-bond persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
